molecular formula C11H14F3N3O4S B4980988 N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)methanesulfonamide

N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)methanesulfonamide

Cat. No. B4980988
M. Wt: 341.31 g/mol
InChI Key: LDADRZMGEMWSFZ-UHFFFAOYSA-N
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Description

N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)methanesulfonamide, commonly known as NTMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of NTMTS is complex and involves multiple targets. In cancer cells, NTMTS induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In the brain, NTMTS inhibits the NMDA receptor by binding to the glycine site, which leads to a decrease in glutamate-mediated excitotoxicity. In addition, NTMTS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in acid-base balance.
Biochemical and Physiological Effects
NTMTS has been found to have several biochemical and physiological effects. In cancer cells, NTMTS induces apoptosis and inhibits angiogenesis, leading to a decrease in tumor growth. In the brain, NTMTS inhibits the NMDA receptor, which has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, NTMTS has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

NTMTS has several advantages for lab experiments, including its high yield of synthesis, stability, and potency. However, NTMTS also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

NTMTS has several potential future directions, including the development of novel drugs based on its scaffold, the investigation of its mechanism of action in neurological disorders, and the exploration of its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, NTMTS is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NTMTS is warranted to fully explore its potential in various fields.

Synthesis Methods

The synthesis of NTMTS involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with 3-chloropropylmethanesulfonate in the presence of a base such as potassium carbonate. The reaction yields NTMTS as a white solid with a high yield of 85-90%.

Scientific Research Applications

NTMTS has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, NTMTS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, NTMTS has been found to be a potent inhibitor of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory. In drug discovery, NTMTS has been used as a scaffold for the development of novel drugs with improved pharmacological properties.

properties

IUPAC Name

N-[3-[2-nitro-4-(trifluoromethyl)anilino]propyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O4S/c1-22(20,21)16-6-2-5-15-9-4-3-8(11(12,13)14)7-10(9)17(18)19/h3-4,7,15-16H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDADRZMGEMWSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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